1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
Description
Properties
IUPAC Name |
1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(22-12-11-16-6-2-1-3-7-16)24-18-9-4-8-17(14-18)19-15-23-20-10-5-13-25(19)20/h1-4,6-9,14-15H,5,10-13H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHFPLSDHFWLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-a]imidazole core, which can be achieved through cyclization reactions involving suitable precursors. The phenyl and phenethylurea groups are then introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and phenethylurea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit proliferation in breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness.
Research Findings:
A structure-based design approach revealed that derivatives of this compound could serve as inhibitors of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma spp. The inhibition of PTR1 by this compound could lead to the development of new treatments for trypanosomiasis .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have shown that it can mitigate oxidative stress in neuronal cells.
Experimental Evidence:
In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions. This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanistic Insights
Understanding the mechanism of action is crucial for further development. Preliminary studies indicate that the compound interacts with specific molecular targets involved in signaling pathways related to cancer and neuroprotection.
Molecular Docking Studies:
Molecular docking simulations have provided insights into how this compound binds to target proteins involved in cell growth and survival pathways. These interactions are hypothesized to disrupt critical signaling cascades that promote tumor growth and neuronal apoptosis .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Differences :
- The phenylethyl group introduces a hydrophobic chain absent in 9a/9b, which may improve membrane permeability.
Functional Analogs: Pyrroloimidazole Derivatives
Compounds sharing the 3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl moiety but differing in functional groups:
Key Differences :
- The benzothiazole carboxamide adds a fused aromatic system, increasing rigidity but reducing solubility vs. the target’s flexible phenylethyl chain.
Biological Activity
1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure that includes a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group and a urea functional group. This unique combination may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on similar urea derivatives have shown promising results in inhibiting cell proliferation in human tumor cell lines, suggesting that the urea moiety may act as a bioisostere for more established anticancer agents .
The biological activity of this compound may be attributed to its interaction with receptor tyrosine kinases (RTKs). Research has demonstrated that modifications in the phenyl ring can enhance binding affinity and selectivity towards multiple RTKs. This suggests a potential for multi-target inhibition, which could be beneficial in treating cancers with diverse signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the substituents on the phenyl and pyrrolo rings significantly affect the potency and selectivity of the compound. For example:
| Substituent | Effect on Activity |
|---|---|
| 4-amino substitution | Increases binding affinity to RTKs |
| 2-NH2 group | Enhances hydrogen bonding in the hinge region of RTKs |
These modifications have been shown to improve the overall efficacy of related compounds in preclinical models .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- In Vitro Cytotoxicity : A study demonstrated that urea analogs exhibited cytotoxic effects comparable to established chemotherapeutics across five human tumor cell lines. The presence of specific functional groups was critical for enhancing potency .
- RTK Inhibition : Another study focused on the design of pyrrolo[2,3-d]pyrimidines showed that certain derivatives could inhibit multiple RTKs effectively. The flexibility introduced by substituents allowed for better accommodation within the binding sites of these receptors .
Q & A
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, receptors) by modeling interactions between the pyrroloimidazole ring (electron-rich π-system) and hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the urea group or imidazole nitrogen .
- MD Simulations : Assess stability of the compound in biological membranes, focusing on the phenylethyl group’s lipophilicity .
Advanced: What experimental approaches resolve contradictions in reported synthetic yields for intermediates like [5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl]boronic acid?
Methodological Answer :
Contradictions in yields (e.g., 86% crude vs. purified yields) arise from:
- Reaction Monitoring : Use inline FTIR or LC-MS (e.g., tR = 1.27 min, m/z 512.4 [MH⁺]) to track intermediate formation and optimize quenching (pH adjustment to 2 with HCl) .
- Purification Protocols : Compare silica gel column chromatography (ethyl acetate/petroleum ether) vs. recrystallization (methanol) to isolate boronic acid derivatives .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling efficiency when integrating the boronic acid into the final structure .
Basic: What biological assays are suitable for initial screening of this compound’s activity?
Q. Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ or TR-FRET to evaluate inhibition of PERK-like kinases, leveraging structural similarities to GSK2606414 (a known PERK inhibitor) .
- Cellular Toxicity : MTT assays in HEK293 or cancer cell lines, with IC₅₀ calculations for the phenylethyl and pyrroloimidazole moieties .
- Protein Degradation Studies : Employ Western blotting to assess androgen receptor degradation (if applicable), referencing PROTAC-like mechanisms .
Advanced: How can researchers address solubility challenges during in vivo studies?
Q. Methodological Answer :
- Prodrug Design : Introduce phosphate or acetate groups at the urea NH or imidazole N-H to enhance aqueous solubility .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to encapsulate the hydrophobic phenylethyl group .
- Solubility Screening : Test co-solvents (DMSO/PBS mixtures) and surfactants (Tween-80) in dose-ranging studies .
Advanced: What analytical techniques differentiate isomeric byproducts during synthesis?
Q. Methodological Answer :
- Chiral HPLC : Resolves enantiomers (e.g., at the pyrroloimidazole bridgehead) using columns like Chiralpak IA and methanol/hexane mobile phases .
- HRMS : Distinguishes isomers via exact mass (e.g., C₂₄H₂₅N₅O₂ requires m/z 440.2076 [M+H]⁺; deviations >2 ppm indicate impurities) .
- 2D NMR (NOESY) : Identifies spatial proximity of phenyl/pyrroloimidazole groups to confirm regioisomerism .
Basic: How should stability studies be designed for long-term storage of this compound?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) to identify degradation pathways (e.g., urea hydrolysis to amines) .
- Analytical Monitoring : Use stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) to track impurity profiles over 6–12 months .
- Storage Conditions : Recommend desiccated, amber vials at -20°C under argon to prevent oxidation of the pyrroloimidazole ring .
Advanced: What strategies validate target engagement in cellular models?
Q. Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) via Western blotting after compound treatment .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the phenylethyl chain to crosslink and identify binding proteins via MS/MS .
- BRET/FRET Biosensors : Quantify real-time target modulation (e.g., kinase activity) in live cells using luciferase- or GFP-based reporters .
Advanced: How can metabolic instability of the pyrroloimidazole ring be mitigated?
Q. Methodological Answer :
- Deuterium Exchange : Replace vulnerable C-H bonds in the imidazole ring with C-D to slow CYP450-mediated oxidation .
- Structural Rigidification : Introduce methyl groups at C5/C6 positions to hinder ring-opening metabolism .
- Metabolite Identification : Use hepatocyte incubations with LC-HRMS to track oxidative metabolites (e.g., m/z +16 for hydroxylation) and guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
